N-(1-benzyl-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide
Description
N-(1-benzyl-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group and an isoxazole moiety linked via a carboxamide bridge. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting enzymes or receptors. Its synthesis typically involves coupling 1,5-diphenylpyrazole-3-carboxylic acid derivatives with hydroxylamine intermediates under carbodiimide-mediated conditions (e.g., EDCI/HOBT) .
Properties
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(17-13-18(26-23-17)16-9-5-2-6-10-16)22-19-11-12-21-24(19)14-15-7-3-1-4-8-15/h1-13H,14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNYOKDOZZCTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the benzyl group. The isoxazole ring is then synthesized and attached to the pyrazole ring. Finally, the carboxamide group is introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The benzyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have demonstrated that compounds featuring isoxazole and pyrazole moieties exhibit potent anticancer properties. For instance, derivatives of isoxazole and pyrazole have been evaluated for their ability to inhibit histone deacetylases (HDACs), which are crucial in cancer proliferation and survival. The compound's structural characteristics allow it to interact effectively with HDAC3 and HDAC8, showing IC50 values in the low nanomolar range, indicating strong inhibitory potential against these targets .
1.2 Immunomodulatory Effects
The compound has been investigated for its role as a sphingosine-1-phosphate receptor (S1P) modulator. S1P receptors are implicated in various autoimmune diseases and vascular conditions. Research indicates that N-(1-benzyl-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide can selectively activate S1P1 receptors, leading to immunosuppressive effects that can be beneficial in treating autoimmune disorders such as multiple sclerosis .
Study on HDAC Inhibition
A study published in the Journal of Medicinal Chemistry details the synthesis and evaluation of various isoxazole-pyrazole derivatives, including this compound. The compound exhibited significant inhibitory activity against HDAC3 and HDAC8, with IC50 values reported at 17 nM for HDAC8, making it one of the most potent inhibitors identified to date .
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | HDAC8 | 17 |
| Other derivatives | HDAC3 | 44 - 76 |
Immunomodulatory Research
In another research initiative focusing on S1P modulation, the compound was shown to significantly reduce lymphocyte migration in vitro, indicating its potential as a therapeutic agent for autoimmune diseases. The study highlighted its ability to downregulate S1P receptor expression on lymphocytes, thereby decreasing their circulation and infiltration into inflammatory sites .
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
The compound’s structural and electronic properties are compared below with three analogs:
N-(4,6-dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide
5-(1,3-benzodioxol-5-yl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazole carboxamide (CAS: 955888-16-1)
N-[2-(1-Pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
Table 1: Structural and Electronic Comparisons
| Compound Name | Key Substituents | Molecular Weight | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Antioxidant Activity |
|---|---|---|---|---|---|---|
| N-(1-benzyl-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide | Benzyl, phenyl | 359.38 | -5.71 | -1.36 | 4.35 | Moderate |
| N-(4,6-dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide | Pyrimidine (4,6-dimethyl), phenyl | 322.33 | -5.28 | -1.47 | 3.81 | Strong |
| 5-(1,3-benzodioxol-5-yl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazole carboxamide | Benzodioxole, 4-methylbenzyl | 402.40 | N/A | N/A | N/A | Not reported |
| N-[2-(1-Pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide | 2-Hydroxyphenyl, pyrazolylbenzyl | 385.40 | N/A | N/A | N/A | Not reported |
Key Findings
- Lower HOMO energy (-5.71 eV vs. -5.28 eV) further supports its diminished electron-donating capacity .
- Substituent Effects :
- The pyrimidine analog ’s smaller energy gap and electron-rich dimethyl groups enhance antioxidant activity, making it superior in scavenging free radicals .
- The benzodioxole derivative (CAS: 955888-16-1) incorporates a methylbenzyl group and a benzodioxole ring, which may improve lipophilicity and blood-brain barrier penetration but lacks reported bioactivity data .
- The hydroxyphenyl analog ’s polar hydroxyl group could enhance solubility but may reduce metabolic stability due to susceptibility to glucuronidation .
Biological Activity
N-(1-benzyl-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a pyrazole ring, an isoxazole ring, and a carboxamide group, which may contribute to its diverse pharmacological properties.
The biological activity of this compound is believed to involve its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through various biochemical pathways, potentially influencing cellular functions such as proliferation, migration, and angiogenesis.
Angiogenesis Promotion
One significant aspect of this compound's biological activity is its ability to promote angiogenesis. In a study assessing the effects of N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (closely related to the target compound), it was found that this compound significantly enhanced tube formation in human umbilical vein endothelial cells (HUVECs) in the absence of serum and fibroblast growth factor (FGF-2). The treated cells exhibited increased nitric oxide (NO) production and elevated levels of reactive oxygen species (ROS), which are critical mediators in angiogenesis. Moreover, the expression of hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF) was also increased, indicating a robust angiogenic response .
Antiproliferative Activity
Research has indicated that compounds with similar structural features may exhibit antiproliferative effects against various cancer cell lines. For instance, studies on pyrazole derivatives have shown that they can inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells. This mechanism is particularly relevant for compounds designed to target rapidly dividing cells .
Data Table: Summary of Biological Activities
Case Study 1: Angiogenesis in HUVECs
In a controlled laboratory setting, HUVECs were treated with varying concentrations of N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide. The results demonstrated that at concentrations ranging from 5 to 20 μmol/L, the cells formed extensive tube-like structures within 12 hours. This effect was attributed to enhanced NO production and ROS levels, which are critical for angiogenesis. The study concluded that the compound effectively promotes endothelial cell migration and tube formation in conditions lacking serum and FGF-2 .
Case Study 2: Anticancer Activity
A series of pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines such as SGC-7901, A549, and HT-1080. The most potent derivative displayed significant inhibition of cell growth through mechanisms involving tubulin disruption. This study highlights the potential application of pyrazole-based compounds in cancer therapeutics .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions with precise control of temperature, solvent selection (e.g., DMF or toluene), and reaction time. For example, intermediates like pyrazole or isoxazole rings can be coupled via carboxamide linkages under catalysis. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming structural integrity . Purification techniques, such as column chromatography or recrystallization, should be tailored to the compound’s solubility profile.
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to verify functional groups and connectivity .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to identify carbonyl (C=O) and amide (N–H) stretches.
- X-ray crystallography (if crystalline) for absolute stereochemical assignment .
Q. What reaction mechanisms are involved in modifying the substituents of this compound for enhanced bioactivity?
- Methodological Answer : Substituent modifications often involve nucleophilic acyl substitution at the carboxamide group or electrophilic aromatic substitution on the benzyl or phenyl rings. For example, introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) can enhance binding to hydrophobic enzyme pockets. Reaction conditions (e.g., catalysts like Pd for cross-couplings) must be optimized to avoid side products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological targets of this compound?
- Methodological Answer : SAR studies require systematic variation of substituents (e.g., benzyl, phenyl, or pyrazole groups) followed by bioactivity screening. For instance:
- Replace the benzyl group with alkyl chains to assess hydrophobicity effects.
- Introduce halogens (e.g., -F, -Cl) to evaluate electronic effects on target binding.
- Use in vitro assays (e.g., enzyme inhibition) and in vivo models (e.g., choroidal neovascularization in rodents) to correlate structural changes with activity .
Q. How can contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects) be resolved?
- Methodological Answer : Contradictions may arise from assay conditions or cellular context. Researchers should:
- Perform orthogonal assays (e.g., DPPH radical scavenging vs. cellular ROS detection).
- Evaluate redox potential using cyclic voltammetry.
- Compare HOMO-LUMO energy gaps (computationally or via UV-Vis spectroscopy) to predict electron-donating capacity. A smaller gap (e.g., 3.81 eV vs. 4.35 eV in related compounds) suggests stronger antioxidant potential .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., VEGFR-2)?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) to model binding poses in enzyme active sites.
- Molecular dynamics simulations to assess stability of ligand-receptor complexes.
- Pharmacophore modeling to identify critical interaction motifs (e.g., hydrogen bonds with pyrazole N-atoms) .
Q. How can formulation challenges (e.g., low solubility) be addressed for topical ocular delivery?
- Methodological Answer : Strategies include:
- Prodrug design : Modify the carboxamide to a more lipophilic ester for corneal penetration.
- Nanoparticle encapsulation : Use PLGA-based carriers to enhance bioavailability.
- Excipient screening : Test cyclodextrins or surfactants to improve aqueous solubility without altering activity .
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive).
- Isothermal titration calorimetry (ITC) to measure binding affinity and stoichiometry.
- Site-directed mutagenesis of suspected enzyme binding residues to confirm critical interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
